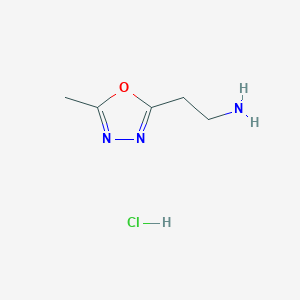

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride

Übersicht

Beschreibung

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amine Group

The primary amine group participates in alkylation and acylation reactions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form secondary amines.

Example:

Acylation :

-

Forms amides with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using triethylamine as a base.

Example:

Reduction Reactions

The 1,3,4-oxadiazole ring undergoes reduction under harsh conditions:

-

Catalytic Hydrogenation :

Using H₂ and Pd/C in ethanol at 50–60°C cleaves the ring to yield 1,2-diaminoethane derivatives . -

Lithium Aluminum Hydride (LiAlH4) :

Reduces the oxadiazole to a tetrahydroimidazole structure in tetrahydrofuran (THF).

Acid-Catalyzed Ring Opening

In concentrated HCl at elevated temperatures (80–100°C), the ring hydrolyzes to form malonamide derivatives :

Condensation Reactions

The amine group engages in Schiff base formation:

Oxidation Reactions

-

Peracid Oxidation :

Treating with meta-chloroperbenzoic acid (mCPBA) oxidizes the oxadiazole ring to an N-oxide derivative . -

Strong Oxidants :

KMnO₄ in acidic conditions may degrade the ring to carboxylic acids.

Table of Key Reactions and Conditions

Stability and Handling Considerations

-

pH Sensitivity : The hydrochloride salt liberates free amine in basic conditions (pH > 9), altering reactivity .

-

Thermal Stability : Decomposes above 200°C; reactions requiring high temperatures should use inert atmospheres .

-

Moisture Sensitivity : Hygroscopic; store under anhydrous conditions .

Mechanistic Insights

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophiles (e.g., alkyl halides), facilitated by deprotonation under basic conditions.

-

Ring Reduction : LiAlH₄ donates hydride ions, breaking the N–O bond in the oxadiazole to form a saturated heterocycle.

Wissenschaftliche Forschungsanwendungen

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.

Material Science: The compound is used in the development of high-energy materials and polymers due to its stability and reactivity.

Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Oxadiazole: Another isomer with similar properties but different reactivity.

1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.

1,2,5-Oxadiazole: Another regioisomer with distinct properties.

Uniqueness

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications in medicinal chemistry and material science .

Biologische Aktivität

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound through a review of relevant research findings and case studies.

- IUPAC Name : 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine; hydrochloride

- Molecular Formula : C₅H₉N₃O·HCl

- Molecular Weight : 127.14 g/mol

- CAS Number : 781612-35-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The oxadiazole ring can inhibit enzymes involved in critical pathways such as cancer cell proliferation and viral replication.

- Receptor Interaction : It may act on specific receptors, modulating cellular responses that contribute to its therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study reported that certain synthesized oxadiazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Notably, compounds derived from this compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibacterial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3f | 750 | Antifungal |

| 3j | 500 | Antibacterial |

| 3l | 300 | Antiviral |

Antitumor Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HCT-116 and PC-3 using the MTT assay. The results showed significant antiproliferative activity with IC50 values indicating effective inhibition of tumor growth .

| Cell Line | IC50 (mM) | Compound Tested |

|---|---|---|

| HCT-116 | 13.62 | 2b |

| PC-3 | 21.74 | 2c |

| SNB-19 | 15.00 | 2d |

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using the DPPH radical scavenging method. Results indicated that several derivatives exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

| Compound | Scavenging Activity (%) at 25 µM |

|---|---|

| 3a | 32.0 |

| 3b | 45.0 |

| 3c | 76.0 (Ascorbic Acid Control) |

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

- Antimicrobial Evaluation : A study synthesized multiple derivatives under microwave irradiation and evaluated their antimicrobial activity against various pathogens. Compounds exhibiting low cytotoxicity alongside high antimicrobial efficacy were identified as promising candidates for drug development .

- Antitumor Screening : Another research effort highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that specific substitutions on the oxadiazole ring enhanced anticancer activity against selected cell lines .

Eigenschaften

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQLIIDOUGKDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434824 | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172088-56-0 | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.